molecular formula C14H14ClN B14368061 2-[3-(2-Chlorophenyl)propyl]pyridine CAS No. 94022-30-7

2-[3-(2-Chlorophenyl)propyl]pyridine

Cat. No.: B14368061
CAS No.: 94022-30-7
M. Wt: 231.72 g/mol
InChI Key: JCXMZCZNFXDTRS-UHFFFAOYSA-N
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Description

2-[3-(2-Chlorophenyl)propyl]pyridine is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a 3-(2-chlorophenyl)propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Chlorophenyl)propyl]pyridine typically involves the reaction of 2-chlorobenzyl chloride with pyridine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chlorophenyl)propyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alkanes or alcohols.

    Substitution: Substituted products where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

2-[3-(2-Chlorophenyl)propyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-Chlorophenyl)propyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-Bromophenyl)propyl]pyridine: Similar structure but with a bromine atom instead of chlorine.

    2-[3-(2-Fluorophenyl)propyl]pyridine: Similar structure but with a fluorine atom instead of chlorine.

    2-[3-(2-Methylphenyl)propyl]pyridine: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-[3-(2-Chlorophenyl)propyl]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s interaction with biological targets.

Properties

CAS No.

94022-30-7

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)propyl]pyridine

InChI

InChI=1S/C14H14ClN/c15-14-10-2-1-6-12(14)7-5-9-13-8-3-4-11-16-13/h1-4,6,8,10-11H,5,7,9H2

InChI Key

JCXMZCZNFXDTRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC2=CC=CC=N2)Cl

Origin of Product

United States

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